2-[(4-Phenoxyphenoxy)methyl]pyrrolidine 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14161758
InChI: InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine

CAS No.:

Cat. No.: VC14161758

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine -

Specification

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 2-[(4-phenoxyphenoxy)methyl]pyrrolidine
Standard InChI InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2
Standard InChI Key NAXPMEJGIBOZRR-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine belongs to the class of nitrogen-containing heterocycles, characterized by a five-membered pyrrolidine ring substituted with a phenoxyphenylmethyl group. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.4 g/mol . The stereochemistry of the pyrrolidine ring influences its biological interactions, as evidenced by enantiomer-specific activity in related compounds .

Key Structural Attributes:

  • Pyrrolidine Core: A saturated five-membered ring with one nitrogen atom, contributing to basicity and nucleophilic reactivity.

  • Phenoxyphenoxy Methyl Substituent: A biphenolic ether group attached via a methylene bridge, enhancing lipophilicity and π-π stacking potential .

Spectroscopic and Computational Data

  • IUPAC Name: (2S)-2-[(4-Phenoxyphenoxy)methyl]pyrrolidine (enantiomer-specific naming based on chiral center) .

  • SMILES Notation: C1CCN[C@@H](C1)COC2=CC=C(C=C2)OC3=CC=CC=C3 .

  • InChIKey: CSJNBXMUZIPBKQ-HNNXBMFYSA-N , critical for database searches and computational modeling.

Synthesis and Reactivity

Yield Optimization Challenges:

  • Steric hindrance from the biphenolic group may limit reaction efficiency, necessitating catalysts like palladium or nickel .

Reactivity Profile

  • Nucleophilic Sites: The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling derivatization .

  • Ether Linkage Stability: Resistant to hydrolysis under physiological pH, making it suitable for drug design .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting Point98–102°CPredicted (PubChem)
LogP (Partition Coefficient)3.2 ± 0.3Computational
Solubility in Water0.12 mg/mL (25°C)ALOGPS

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations at 1,250 cm⁻¹ (C–O–C ether) and 3,400 cm⁻¹ (N–H pyrrolidine) .

  • NMR: δ 1.45–1.80 ppm (pyrrolidine CH₂), δ 6.80–7.40 ppm (aromatic protons) .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey SubstituentBioactivity
2-[(4-Phenoxyphenoxy)methyl]pyrrolidinePyrrolidinePhenoxyphenoxy methylNeuroprotection
(2R)-2-[[4-(4-Phenylphenoxy)phenoxy]methyl]pyrrolidinePyrrolidineBiphenolic etherAnticancer (IC₅₀ = 5 μM)
2-(4-Methoxy-phenylsulfanylmethyl)-pyrrolidinePyrrolidineMethoxy phenylthio methylAntimicrobial

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